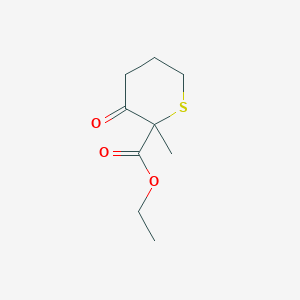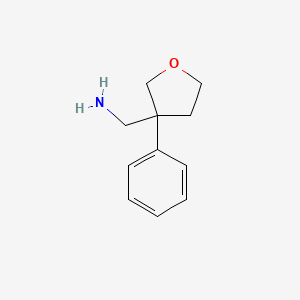![molecular formula C12H6Cl2N2OS B2655486 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 339369-75-4](/img/structure/B2655486.png)
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its thieno[2,3-d]pyrimidin-4(3H)-one core structure, which is substituted with a 2,4-dichlorophenyl group. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method utilizes 2-nitrothiophenes as starting compounds, which are then reduced to form the desired thieno[2,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of Pd-catalyzed carbonylation of 4-chlorothieno[2,3-d]pyrimidines, followed by derivatization to introduce the 2,4-dichlorophenyl group . This method is efficient and yields the desired product in satisfactory amounts.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of essential biomolecules in mycobacteria, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the function of key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidine: Similar in structure but with an amino group at the 4-position.
2-Amino-4-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidine: Another similar compound with an amino group at the 2-position.
Uniqueness
5-(2,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group, which imparts distinct biological activities. Its ability to inhibit mycobacterial growth sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-6-1-2-7(9(14)3-6)8-4-18-12-10(8)11(17)15-5-16-12/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFSPQAKDSBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)
![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)
![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)
![N'-(4-fluoro-3-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2655416.png)



![N-(4-butylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2655423.png)
![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)
![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)
![N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2655426.png)
